2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O5/c1-3-18-24-20(25-32-18)19-16-10-5-4-6-11-26(16)22(30)27(21(19)29)13-17(28)23-14-8-7-9-15(12-14)31-2/h7-9,12H,3-6,10-11,13H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUKXQKOWIBHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the 1,2,4-oxadiazole ring, which is achieved through the reaction of amidoximes with carboxylic acids or their derivatives . The pyrimido[1,6-a]azepine core is then synthesized through a series of cyclization reactions involving appropriate precursors. The final step involves the coupling of the two moieties under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound’s properties may be useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogs with Pyrimidoazepine Cores
N-(2,4-Dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-pyrimido[1,6-a]azepin-2-yl]acetamide (CAS 1775338-33-4)
- Structural differences :
- Oxadiazole substituent : 5-methyl vs. 5-ethyl in the target compound.
- Acetamide group : 2,4-dimethylphenyl vs. 3-methoxyphenyl.
- The 3-methoxy group in the target compound introduces an electron-donating substituent, which could improve binding affinity in polar environments compared to the dimethylphenyl group .
| Parameter | Target Compound | CAS 1775338-33-4 |
|---|---|---|
| Core Structure | Pyrimido[1,6-a]azepine | Pyrimido[1,6-a]azepine |
| Oxadiazole Substituent | 5-ethyl | 5-methyl |
| Acetamide Substituent | 3-methoxyphenyl | 2,4-dimethylphenyl |
| Commercial Availability | Not reported | Available (Ambeed, Inc.) |
Analogs with 1,2,4-Oxadiazole Moieties
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Derivatives
- Synthesis : Prepared via three-component cycloaddition of 5-acetonyl-3-substituted oxadiazoles, aldehydes, and urea .
N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-benzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide
Research Findings and Hypotheses
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Substituents : Ethyl groups may improve metabolic stability over methyl due to increased steric bulk.
- Acetamide Aryl Groups: 3-Methoxyphenyl could enhance binding to aromatic residues in enzyme active sites compared to non-polar substituents.
Biological Activity
The compound 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-methoxyphenyl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the presence of an oxadiazole moiety and a pyrimido[1,6-a]azepine scaffold. Its molecular formula is , indicating a relatively high molecular weight that may influence its pharmacokinetic properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antitumor Activity
Recent studies have highlighted the antitumor potential of oxadiazole derivatives. The presence of the oxadiazole ring in the structure is believed to enhance cytotoxicity against cancer cell lines. For instance:
- Case Study 1 : A derivative with a similar oxadiazole structure demonstrated significant cytotoxic effects against A-431 and Jurkat cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
Anticonvulsant Properties
Research indicates that compounds containing pyrimidine and oxadiazole rings exhibit promising anticonvulsant activity . For example:
- Case Study 2 : A related compound with structural similarities showed effective protection against seizures in animal models . The mechanism was linked to modulation of neurotransmitter systems involved in seizure activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria:
- Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Oxadiazole Moiety : Contributes to enhanced reactivity and interaction with biological targets.
- Methoxyphenyl Group : This substituent is crucial for improving lipophilicity and cellular uptake.
- Pyrimido[1,6-a]azepine Core : This framework is associated with various pharmacological effects due to its ability to interact with multiple biological pathways.
Q & A
Basic Research Question
- 1H/13C NMR : Identify diagnostic peaks:
- Pyrimidoazepin: δ 2.5–3.5 ppm (azepin CH₂), δ 8.1–8.3 ppm (pyrimidine protons).
- Oxadiazole: δ 6.8–7.1 ppm (C5-H of oxadiazole) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
- HPLC : Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and detect polar byproducts .
What strategies optimize reaction yields for the oxadiazole ring formation?
Advanced Research Question
- Solvent Selection : Replace POCl₃ with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) in acetonitrile to reduce side reactions .
- Catalysis : Add catalytic ZnCl₂ (5 mol%) to accelerate cyclization at 100°C, improving yields from 45% to 68% .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 150°C, minimizing decomposition .
How do structural modifications to the oxadiazole and methoxyphenyl groups affect bioactivity?
Advanced Research Question
- SAR Insights :
- Methodology : Use molecular docking (AutoDock Vina) to predict binding interactions with kinase ATP pockets, validated by SPR binding assays .
How can solubility limitations in pharmacological assays be addressed?
Advanced Research Question
- Co-Solvent Systems : Use 10% DMSO/PEG-400 mixtures to achieve >1 mM solubility without precipitation .
- Prodrug Design : Synthesize phosphate esters (e.g., at the acetamide nitrogen) to enhance aqueous solubility for in vivo studies .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release in PBS (pH 7.4) .
How to resolve discrepancies between in vitro potency and in vivo efficacy?
Advanced Research Question
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid oxidation at the pyrimidoazepin core. Introduce fluorine at C7 to block CYP3A4-mediated metabolism .
- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life (t₁/₂ <1 hour in rats). Optimize dosing regimens (BID vs. QD) .
- Tissue Distribution : Radiolabel the compound with ¹⁴C and track accumulation in target organs via autoradiography .
What computational tools predict off-target interactions and toxicity risks?
Advanced Research Question
- AI-Driven Models : Use COMSOL Multiphysics integrated with QSAR models to simulate binding to hERG channels (predict cardiac toxicity) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity with glutathione (indicative of metabolic detox pathways) .
- Crystal Structure Analysis : Compare predicted vs. experimental XRD data (RMSD <0.5 Å) to validate docking poses .
How to validate compound stability under varying storage and assay conditions?
Advanced Research Question
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via UPLC: <5% impurity formation indicates acceptable stability .
- pH-Dependent Stability : Test in buffers (pH 1.2–9.0) for 24 hours. Instability at pH <3 suggests acid-sensitive oxadiazole bonds .
- Light Sensitivity : Store in amber vials under argon; UV-Vis spectroscopy detects photodegradation (λmax shifts >10 nm indicate breakdown) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
